molecular formula C10H13NO3 B1430835 methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate CAS No. 1803611-76-8

methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate

Cat. No.: B1430835
CAS No.: 1803611-76-8
M. Wt: 195.21 g/mol
InChI Key: VIGBXLIIAKWBCU-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate ( 1803611-76-8) is a chemical building block supplied for research and development purposes. This compound, with the molecular formula C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol, belongs to the fused tricyclic [1,2]oxazole class of heterocycles. Its core structure is of significant interest in medicinal chemistry, particularly in the discovery of novel anticancer agents. Pyrrolo[2',3':3,4]cyclohepta[1,2-d][1,2]oxazoles, a closely related class of compounds incorporating this structural framework, have demonstrated potent antiproliferative activity in screening against the NCI-60 panel of human cancer cell lines, with GI 50 values reaching nanomolar levels . Mechanism of action studies indicate that these compounds act as microtubule-destabilizing agents, inhibiting tubulin polymerization and binding to the colchicine site . This disruption of microtubule dynamics leads to a concentration-dependent arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) through the mitochondrial pathway . The seven-membered (cyclohepta) ring in the structure is a key feature, inspired by the structure of colchicine and other potent tubulin inhibitors, and is known to be crucial for this biological activity . As such, this compound serves as a valuable synthetic intermediate for researchers developing new therapeutic candidates for hyperproliferative pathologies such as cancer. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)9-7-5-3-2-4-6-8(7)14-11-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBXLIIAKWBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with cyclohepta[b]pyrrol-8-one ketones as key precursors. These ketones provide the seven-membered ring scaffold with a ketone functional group positioned to allow further functionalization and ring closure to the oxazole system.

Alkylation of Cyclohepta[b]pyrrol-8-one Ketones

The initial step involves nitrogen alkylation of the cyclohepta[b]pyrrol-8-one ketones using alkyl or aralkyl halides. This reaction is performed in anhydrous N,N-dimethylformamide (DMF) with sodium hydride (NaH) as a base at low temperature (0 °C) followed by stirring at room temperature. The alkylation yields 1-substituted tetrahydrocyclohepta[b]pyrrol-8(1H)-one derivatives in high yields (80–96%).

Typical reaction conditions:

  • Substrate: cyclohepta[b]pyrrol-8-one (7 or 8)
  • Base: NaH (10 mmol)
  • Solvent: anhydrous DMF (17 mL)
  • Temperature: 0 °C to room temperature
  • Alkylating agent: alkyl or aralkyl halide (13.5 mmol)
  • Reaction time: 1.5 h stirring after base addition, then until completion after alkyl halide addition

After reaction completion, the mixture is poured onto crushed ice, and the product is isolated by filtration or extracted with dichloromethane, dried, and purified by column chromatography using dichloromethane as eluent.

Formation of Enaminoketone Intermediates

The alkylated ketones are then converted into enaminoketones, which are key intermediates for oxazole ring formation. This is achieved by reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) in DMF under microwave irradiation conditions.

Reaction conditions:

  • Substrate: alkylated ketones (e.g., compounds 6 and 9–16)
  • Reagent: DMFDMA (excess)
  • Solvent: DMF
  • Heating: microwave irradiation at 50 W, 100 °C, max pressure 100 psi
  • Reaction monitored by TLC until completion

This step yields enaminoketones with high efficiency (86–96%).

Purification and Characterization

The final compounds are purified by column chromatography on silica gel and characterized by:

  • 1H and 13C NMR spectroscopy (typically 200 MHz for 1H and 50 MHz for 13C)
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values
  • High-performance liquid chromatography (HPLC) to confirm purity (>95%)

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of ketone NaH, alkyl/aralkyl halide, DMF, 0 °C→RT 80–96 Formation of 1-substituted ketones
2 Enaminoketone formation DMFDMA, DMF, microwave irradiation (50 W, 100 °C) 86–96 Key intermediates for oxazole cyclization
3 Cyclization to oxazole Dinucleophiles (not fully detailed) Not specified Formation of fusedoxazole ring
4 Purification Column chromatography (silica gel, DCM) Final compound isolation and purification

Research Findings and Notes

  • The synthetic route is designed to maintain functional groups critical for biological activity, such as the methyl carboxylate ester.
  • Microwave-assisted synthesis accelerates the formation of enaminoketones, improving reaction efficiency and yields.
  • The α-position to the ketone in cyclohepta[b]pyrrol-8-one is strategically used for electrophilic substitution, enabling subsequent ring closure.
  • The final fused tricyclic oxazole compounds have been studied for their potent anticancer activities, which underscores the importance of the synthetic methodology in accessing biologically relevant molecules.

Chemical Reactions Analysis

Types of Reactions: Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole rings or the conversion of the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 191.20 g/mol
  • CAS Number : 1803611-76-8

The compound features a cycloheptane ring fused with an oxazole moiety, contributing to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate as a candidate for anticancer therapies. Research indicates that derivatives of cyclohepta[d][1,2]oxazoles exhibit significant activity against various cancer cell lines. For instance, a study reported the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles that demonstrated efficacy in treating hyperproliferative conditions such as neoplasms .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against certain bacterial strains, making it a candidate for further development in antibiotic research.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies involving cyclization reactions of appropriate precursors. The ability to modify the structure by introducing different substituents has led to the development of a library of derivatives with enhanced biological activities.

Case Study 1: Synthesis and Characterization

A comprehensive study involved the synthesis of several derivatives of cyclohepta[d][1,2]oxazoles. The characterization was performed using techniques such as NMR and mass spectrometry to confirm the structures and assess purity levels. The results indicated that specific substitutions on the oxazole ring significantly affected the biological activity against cancer cells .

Case Study 2: Biological Evaluation

In another study focusing on the biological evaluation of synthesized compounds including this compound, researchers conducted in vitro assays to determine cytotoxicity against various cancer cell lines. The results showed promising activity with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis of Derivatives

CompoundStructureBiological ActivityReference
This compoundStructureAnticancer
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoleStructureAnticancer
Other derivativesStructureVaries

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating their signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Source
Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate C₁₀H₁₃NO₃ 195.22 Oxazole, methyl ester 1803611-76-8
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine C₆H₁₃NO₂ 172.21 Oxazole, primary amine 1299431-26-7
3-({4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamoyl)propanoic acid C₁₂H₁₆N₂O₃S 268.34 Thiazole, carboxylic acid 1401319-24-1
Methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate C₈H₁₀N₄O₃ 210.19 Triazole, diazepine, methyl ester 2167947-50-2
{4H,5H,6H,7H,8H-Cyclohepta[D][1,2]oxazol-3-yl}methanesulfonyl chloride C₉H₁₂ClNO₃S 257.72 Oxazole, sulfonyl chloride N/A

Functional Group and Reactivity Differences

Oxazole vs. Thiazole :

  • The replacement of oxygen with sulfur in the thiazole analogue (CAS: 1401319-24-1) increases molecular weight by 73.12 g/mol and alters electronic properties. Thiazoles are more nucleophilic due to sulfur’s polarizability, enhancing reactivity in cross-coupling reactions compared to oxazoles .

Ester vs. Amine/Carboxylic Acid :

  • The primary amine derivative (CAS: 1299431-26-7) lacks the ester group, reducing steric hindrance and enabling direct participation in condensation reactions (e.g., Schiff base formation). Conversely, the carboxylic acid analogue (CAS: 1401319-24-1) offers pH-dependent solubility and metal-chelating capabilities .

This structural complexity may enhance binding affinity in biological targets but reduces synthetic accessibility .

Sulfonyl Chloride Derivative :

  • The sulfonyl chloride variant (Ref: 3D-NKD16955) is highly reactive, serving as a precursor for sulfonamide linkages. Its electrophilic sulfur center facilitates nucleophilic substitutions, a feature absent in the parent methyl ester compound .

Biological Activity

Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H11NO3
  • SMILES Notation: Cc1nc2C(CCCCc2o1)C(O)=O

This compound belongs to a class of oxazole derivatives known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that form the oxazole ring system. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For example:

  • In Vitro Studies: The compound was tested against several cancer cell lines. It exhibited significant antiproliferative effects with IC50 values in the micromolar range. Notably, it demonstrated selective toxicity toward tumor cells compared to normal cells .
  • Mechanism of Action: The compound appears to inhibit tubulin polymerization and induce apoptosis in cancer cells. This mechanism is similar to other known antitumor agents that target microtubules .

Additional Biological Activities

Apart from its antitumor properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains .
  • Anti-inflammatory Effects: Some derivatives have shown the ability to reduce inflammation markers in vitro .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antiproliferative Activity: A study evaluated various derivatives of oxazoles against human cancer cell lines and found that modifications on the oxazole ring significantly influenced their antiproliferative activity. This compound was among the most active compounds tested .
  • Toxicity Evaluation: In an assessment of cytotoxicity in normal human cells (e.g., peripheral blood lymphocytes), this compound showed high selectivity with IC50 values greater than 10 μM for normal cells compared to lower values for cancer cells .

Data Table: Biological Activity Summary

Biological ActivityIC50 (μM)Cell Line/TypeReference
Antiproliferative0.08 - 0.41Various Cancer Lines
Cytotoxicity (normal)>10Peripheral Blood Lymphocytes
AntimicrobialVariesSpecific Bacterial Strains
Anti-inflammatoryVariesIn Vitro Models

Q & A

Q. What are the recommended synthetic routes for preparing methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate?

A common approach involves cycloaddition or multi-step esterification. For example, refluxing intermediates with aryl acids (as seen in benzoxazole carboxylate synthesis) can yield bicyclic oxazole derivatives . Key steps include temperature control (e.g., reflux conditions) and stoichiometric optimization of reactants like trichlorotriazine or methoxyphenol derivatives . Post-synthesis purification via column chromatography is critical to achieve >95% purity, as emphasized in industrial protocols .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., cycloheptane ring protons δ 1.5–2.5 ppm, ester methyl groups δ 3.7–3.9 ppm) .
  • IR : Confirm ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : Verify molecular ion peaks at m/z 195.22 (matching molecular weight C₁₀H₁₃NO₃) .

Q. What storage conditions are optimal for maintaining stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as oxazole rings can degrade in humid environments .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

Optimize catalyst systems (e.g., transition-metal catalysts for cycloaddition) and employ flow chemistry to enhance heat/mass transfer. Evidence from triazole carboxylate synthesis shows that stepwise hydroxymethylation and oxidation can increase yields from 25% to 32% via controlled reagent addition . Monitor intermediates using HPLC to identify bottlenecks .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Contradictory NMR Peaks : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly in crowded regions (e.g., cycloheptane protons) .
  • Purity Discrepancies : Cross-validate with orthogonal methods (e.g., HPLC retention time vs. LC-MS) .
  • Unexpected Byproducts : Use high-resolution mass spectrometry (HRMS) to identify impurities and adjust reaction conditions (e.g., reducing excess reagents) .

Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?

  • DFT Calculations : Model electron density distributions to predict nucleophilic/electrophilic sites on the oxazole ring .
  • Docking Studies : Screen against protein targets (e.g., enzymes inhibited by structurally similar pyrazole or triazole derivatives) to hypothesize bioactivity .

Q. What are the challenges in derivatizing the cycloheptane ring for functional studies?

The strained seven-membered ring complicates regioselective modifications. Strategies include:

  • Directed C–H Activation : Use palladium catalysts to functionalize specific positions .
  • Protecting Group Strategies : Temporarily block the ester group to enable selective alkylation/oxidation .

Methodological Tables

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueExpected DataReference
¹H NMRδ 3.7–3.9 (s, 3H, COOCH₃), δ 1.5–2.5 (m, 8H, cycloheptane)
IR1700–1750 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N)
EI-MSm/z 195.22 (M⁺)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (reflux)Prevents side reactions
Catalyst Loading5–10 mol%Balances cost and efficiency
Reaction Time12–18 hrsEnsures complete conversion

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate

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